molecular formula C10H11BrO2 B2440585 Methyl 2-bromo-2-(2-methylphenyl)acetate CAS No. 77053-54-4

Methyl 2-bromo-2-(2-methylphenyl)acetate

Cat. No.: B2440585
CAS No.: 77053-54-4
M. Wt: 243.1
InChI Key: NDDRCRIJXMICQS-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(2-methylphenyl)acetate is an organic compound with the molecular formula C10H11BrO2. It is a brominated ester that is often used in organic synthesis due to its reactivity and versatility. The compound is characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to a methylphenyl group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(2-methylphenyl)acetate can be synthesized through various methods. One common method involves the bromination of methyl 2-(2-methylphenyl)acetate. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom into the molecule .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors designed to handle the exothermic nature of bromination. The process includes steps such as mixing, reaction, separation, and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(2-methylphenyl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-2-(2-methylphenyl)acetate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential pharmaceutical applications, including drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-2-(2-methylphenyl)acetate is unique due to the presence of both a bromine atom and a methylphenyl group, which confer distinct reactivity and properties. This combination makes it particularly useful in specific synthetic applications where both functionalities are required .

Properties

IUPAC Name

methyl 2-bromo-2-(2-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDRCRIJXMICQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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